Sulfotep

C8H20O5P2S2

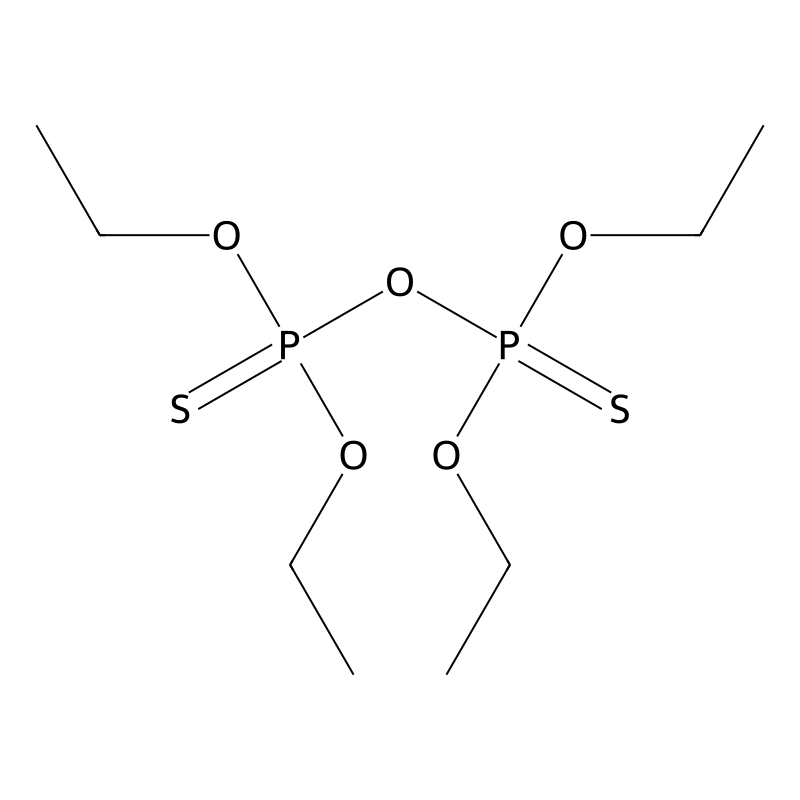

(C2H5O)2P(S)OP(S)(OC2H5)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H20O5P2S2

(C2H5O)2P(S)OP(S)(OC2H5)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible in n-hexane, dichloromethane, 2-propanol, toluene

Miscible with most organic solvents. Sparingly soluble in ligroin and petroleum ether.

Sol in water, 30 mg/l @ 20 °C

Solubility in water: none

0.0007%

Synonyms

Canonical SMILES

Sulfotep, chemically known as O,O-diethyl {[diethoxy(sulfanylidene)-lambda5-phosphanyl]oxy}phosphonothioate, is an organothiophosphate compound primarily used as an insecticide. Its molecular formula is C₈H₂₀O₅P₂S₂, with a molecular weight of approximately 322.31 g/mol. This compound belongs to the class of organic thiophosphoric acid esters, characterized by the presence of sulfur and phosphorus in their structure . Sulfotep appears as a dark-colored liquid with a boiling point of 131-132°C at reduced pressure .

Sulfotep acts as a cholinesterase inhibitor. It binds to the active site of cholinesterase, preventing the enzyme from breaking down acetylcholine, a neurotransmitter essential for nerve impulse transmission []. This leads to the accumulation of acetylcholine at nerve synapses, disrupting normal nervous system function and ultimately causing insect death.

Sulfotep is a highly toxic compound. Exposure can cause cholinergic poisoning in humans, with symptoms such as nausea, vomiting, diarrhea, dizziness, and muscle weakness []. It is also flammable and can decompose to release toxic fumes []. Due to these hazards, strict safety precautions are necessary when handling Sulfotep [].

Data:

Insecticidal and Acaricidal Properties

Research has established that Sulfotep functions as an acetylcholinesterase inhibitor, disrupting the nervous system of insects and mites []. This mechanism of action is shared by other organophosphate insecticides, including parathion, to which Sulfotep has been compared in terms of effectiveness []. While initially showing promise, research also revealed limitations:

- Short residual action: Unlike DDT, which leaves behind a lasting effect, Sulfotep quickly breaks down in the environment, reducing its long-term effectiveness against pests [].

- High toxicity: Studies have highlighted the highly toxic nature of Sulfotep, posing a risk to humans and other non-target organisms []. This has led to restrictions on its use, primarily limiting it to greenhouses and ornamental plants where controlled application can minimize exposure risks [].

Alternative Research Applications

Given the limitations for practical use as a pesticide, research on Sulfotep has explored other potential applications:

- Understanding the mode of action of organophosphate insecticides: Studying the effects of Sulfotep on insect and mite nervous systems can contribute to a broader understanding of how this class of insecticides works, potentially aiding in the development of safer and more targeted pest control methods [].

- Environmental fate and degradation studies: Research has investigated the breakdown of Sulfotep in different environmental conditions, such as exposure to sunlight and heat, to understand its potential impact on the environment []. This information is crucial for developing appropriate handling and disposal procedures to minimize environmental contamination.

Sulfotep exhibits various chemical behaviors:

- Decomposition: Upon heating, sulfotep decomposes to produce highly toxic fumes, including phosphorus oxides and sulfur oxides .

- Reactivity: It reacts vigorously with strong oxidants and can polymerize explosively under certain conditions .

- Hydrolysis: Sulfotep can undergo hydrolysis in aqueous environments, leading to the formation of diethyl phosphorothionate and other derivatives .

Sulfotep acts primarily as an acetylcholinesterase inhibitor, which disrupts the normal function of the nervous system by preventing the breakdown of acetylcholine. This inhibition can lead to symptoms such as:

- Neurological Effects: Symptoms include dizziness, muscle cramps, excessive salivation, and potentially fatal respiratory distress if exposure is significant .

- Toxicity: The acute toxicity of sulfotep is high; ingestion of even small amounts can result in severe health effects or death due to cholinergic crisis .

Sulfotep can be synthesized through several methods, typically involving the reaction of phosphorus oxychloride with diethyl sulfide and other thiophosphate intermediates. The general synthetic route includes:

- Formation of Thiophosphate Ester: Reacting diethyl phosphorochloridothioate with ethanol.

- Purification: The product is then purified through distillation or recrystallization to remove impurities .

Sulfotep is primarily used as an insecticide in agricultural practices. Its applications include:

- Pest Control: Effective against a variety of agricultural pests due to its neurotoxic properties.

- Veterinary Medicine: Approved for certain veterinary uses, particularly in controlling parasites in livestock .

Research on sulfotep has highlighted its interactions with various biological systems:

- Cholinesterase Activity: Studies indicate that sulfotep significantly inhibits cholinesterase activity in both peripheral and central nervous systems, leading to neurotoxic effects .

- Environmental Impact: It is highly toxic to aquatic organisms, necessitating careful management to prevent environmental contamination during agricultural use .

Sulfotep shares similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Main Use | Unique Features |

|---|---|---|---|

| Tetraethyl Dithiopyrophosphate | 3689-24-5 | Insecticide | Similar structure but more potent |

| Malathion | 121-75-5 | Insecticide | Less toxic to mammals compared to sulfotep |

| Chlorpyrifos | 2921-88-2 | Insecticide | Broader spectrum of activity |

| Diazinon | 333-41-5 | Insecticide | More environmentally persistent |

Sulfotep's distinctiveness lies in its specific mechanism as a potent acetylcholinesterase inhibitor and its high toxicity profile compared to other similar compounds. This makes it particularly effective but also necessitates stringent safety measures during its use.

Phase-Out Initiatives Under EPA Reregistration Eligibility Decisions

The regulatory trajectory of sulfotep in the United States demonstrates the systematic application of evolving pesticide safety standards through the Environmental Protection Agency reregistration process. Sulfotep received its initial registration for use in the United States in 1951, establishing its legal status as an approved agricultural pesticide. This registration occurred during an era of expanding pesticide use, when regulatory frameworks were primarily focused on efficacy rather than comprehensive risk assessment protocols that would later become standard practice.

The Environmental Protection Agency issued a Registration Standard for sulfotep in September 1988, initiating a comprehensive review process that would eventually lead to the compound's regulatory phase-out. This Registration Standard represented part of a broader federal initiative to reevaluate pesticides that had been registered prior to the implementation of more stringent safety requirements. The standard established specific data requirements and performance criteria that registrants would need to satisfy to maintain their product registrations under contemporary regulatory frameworks.

Data Call-In requirements were issued by the Environmental Protection Agency in multiple phases throughout the 1990s, specifically in June 1991, August 1993, and October 1995, requiring additional scientific data to support continued registration of sulfotep products. These Data Call-In notices reflected the agency's systematic approach to gathering comprehensive toxicological, environmental, and efficacy data needed for thorough reregistration evaluations. The progressive nature of these requirements indicated growing regulatory concerns about the compound's risk profile relative to available alternatives.

The formal phase-out decision for sulfotep was announced by the Environmental Protection Agency in 1999, establishing a timeline for systematic elimination of the compound from agricultural use. The agency mandated cessation of production by September 30, 2002, followed by prohibition of use and distribution of products containing sulfotep by September 30, 2004. This structured phase-out approach allowed agricultural producers time to transition to alternative pest control strategies while ensuring complete removal of the compound from commercial channels. The decision reflected the agency's determination that available data could not support continued registration under contemporary safety standards.

Registrant cooperation played a crucial role in implementing the sulfotep phase-out, with manufacturers voluntarily agreeing to cancel their registrations rather than pursuing costly data generation to meet reregistration requirements. This voluntary cancellation approach avoided protracted regulatory proceedings while achieving the agency's public health and environmental protection objectives. The existing stocks provision allowed for continued use of previously manufactured products through the specified 2004 deadline, providing additional transition time for affected agricultural operations.

Global Regulatory Disparities in Agricultural Use Approvals

International regulatory approaches to sulfotep have demonstrated significant variation in both timing and scope of restrictions, reflecting different national priorities and regulatory frameworks for pesticide oversight. The European Union implemented comprehensive prohibitions on sulfotep use, with the compound being banned under European pesticide regulations. The European approach reflected the region's increasingly precautionary stance toward organophosphate pesticides, with sulfotep being categorized among substances deemed unsuitable for continued agricultural use due to risk concerns.

Australia maintained a more nuanced regulatory approach, with the National Registration Authority implementing specific compositional standards rather than complete prohibitions. Australian regulations established maximum sulfotep concentration limits in chlorpyrifos formulations, recognizing that sulfotep could appear as an impurity in other organophosphate products. The Australian Pesticides and Veterinary Medicines Authority specified that sulfotep concentrations should remain below 2 grams per kilogram in technical grade active ingredient formulations, demonstrating a regulatory strategy focused on contamination control rather than complete prohibition.

Canadian regulatory authorities have included sulfotep within broader organophosphate cumulative risk assessment frameworks, though the compound is not currently registered for use in Canada. The Canadian approach emphasizes cumulative exposure evaluation across the entire organophosphate class, reflecting sophisticated understanding of shared mechanisms of toxicity. This regulatory strategy represents an evolution beyond single-compound assessments toward more comprehensive class-based risk evaluation methodologies.

Regional manufacturing and trade patterns have been significantly influenced by these regulatory disparities, with some producers relocating operations to jurisdictions with less restrictive oversight. Asian manufacturers have continued sulfotep production for export markets, with some formulations containing substantially higher sulfotep concentrations than would be permitted under more restrictive regulatory regimes. This regulatory arbitrage has created complex international trade dynamics, where products banned in some jurisdictions continue to be manufactured and distributed in others.

The following table summarizes key regulatory milestones and current status across major jurisdictions:

| Jurisdiction | Initial Registration | Regulatory Action | Current Status | Implementation Date |

|---|---|---|---|---|

| United States | 1951 | Complete phase-out | Prohibited | 2004 |

| European Union | Various | Comprehensive ban | Prohibited | 2003 |

| Australia | Various | Compositional limits | Restricted as impurity | Ongoing |

| Canada | Not registered | Class assessment | Under review | Ongoing |

International harmonization efforts have been complicated by these regulatory disparities, with different jurisdictions maintaining fundamentally different approaches to organophosphate risk management. The Food and Agriculture Organization has developed international specifications for pesticide products that address sulfotep as a potential impurity in other compounds, though these specifications lack binding authority across all member nations. These international guidelines represent attempts to establish common standards while respecting national sovereignty over pesticide regulation.

Trade implications of divergent sulfotep regulations continue to influence international agricultural commerce, particularly for products containing trace amounts of the compound as manufacturing impurities. Export certification requirements have become increasingly complex as importing jurisdictions implement varying tolerance levels for sulfotep residues. This regulatory complexity has prompted some manufacturers to adopt the most restrictive international standards as a practical approach to maintaining global market access, effectively creating de facto international harmonization through market forces rather than formal regulatory agreement.

Tetrathiodipyrophosphate Esterification Mechanisms

The synthesis of sulfotep (tetraethyl dithiopyrophosphate) represents a fundamental example of tetrathiodipyrophosphate esterification mechanisms within organophosphate chemistry [1]. The primary synthetic pathway involves the interaction of tetraethyl pyrophosphate (tetraethyl pyrophosphate) with elemental sulfur under controlled conditions [29]. This process follows established principles of organophosphorus chemistry where phosphorus compounds undergo structural modifications through substitution reactions [47].

The mechanistic pathway begins with tetraethyl pyrophosphate, which was first synthesized by Philippe de Clermont and Wladimir Moschnin in 1854 [1]. The formation of tetraethyl pyrophosphate itself involves the reaction of diethyl chlorophosphate with water, where the chloro group is substituted by a hydroxyl group [1]. Subsequently, the hydroxylated product reacts with another molecule of diethyl chlorophosphate to form the ester linkage characteristic of tetraethyl pyrophosphate [1].

The conversion to sulfotep occurs through a sulfuration mechanism where sulfur atoms replace oxygen atoms in specific positions within the pyrophosphate structure [1]. This transformation follows the general principle of thiono formation in organophosphorus compounds, where phosphorus-oxygen bonds are modified to phosphorus-sulfur bonds [15]. The reaction proceeds under conditions that favor the formation of the dithiopyrophosphate structure while maintaining the tetraethyl substitution pattern [29].

The esterification mechanism involves nucleophilic substitution reactions at the phosphorus centers [15]. The process requires careful control of reaction conditions to ensure selective sulfur incorporation at the desired positions [29]. Temperature and catalyst selection play crucial roles in determining the efficiency and selectivity of the esterification process [29]. The mechanism follows established patterns observed in phosphorothioate ester formation, where sulfur substitution occurs preferentially at non-bridging positions [15].

Kinetic studies have demonstrated that the esterification rate is influenced by the electronic properties of the substituents and the steric environment around the phosphorus centers [15]. The formation of sulfotep through this pathway represents a two-step process involving initial pyrophosphate formation followed by controlled sulfuration [29]. The mechanism exhibits characteristics typical of organophosphorus esterification reactions, including sensitivity to hydrolysis under aqueous conditions [35].

Impurity Profiling in Chlorpyrifos Production Processes

Sulfotep emerges as a significant impurity in chlorpyrifos production processes, representing one of the most toxicologically relevant contaminants in commercial organophosphate pesticide manufacturing [17]. The formation of sulfotep during chlorpyrifos synthesis occurs through multiple pathways that are inherently linked to the production methodology and reaction conditions employed [17] [18].

The primary mechanism for sulfotep formation in chlorpyrifos production involves side reactions during the phosphorothioate synthesis process [17]. Manufacturing data indicates that sulfotep concentrations can range from non-detectable levels to significant percentages depending on production parameters [29]. Quality control specifications typically limit sulfotep content to maximum levels of 2-3 grams per kilogram in technical grade chlorpyrifos [17] [18].

| Production Parameter | Sulfotep Formation Range | Quality Control Limit |

|---|---|---|

| Standard Manufacturing | < 1 g/kg | 2 g/kg maximum |

| High Temperature Conditions | 1-3 g/kg | 3 g/kg maximum |

| Asian Regional Producers | Up to 17% | Variable |

Analytical methods for sulfotep detection in chlorpyrifos employ gas chromatography with flame ionization detection using external standard calibration [17]. The detection limits typically range around 1 gram per kilogram, with manufacturing quality control limits established at 2 grams per kilogram [17]. Advanced analytical techniques have been developed to monitor sulfotep formation throughout the production process [17].

The impurity profile of chlorpyrifos indicates that sulfotep formation is influenced by several factors including catalyst type and concentration, reaction temperature, stirring rate, and reaction duration [29]. Temperature effects are particularly significant, as higher processing temperatures promote secondary reactions that favor sulfotep formation [29]. The relationship follows established chemical kinetics principles where reaction rates approximately double for every 10-degree Celsius increase in temperature [29].

Manufacturing process variations among different producers result in distinct impurity profiles [17]. Five-batch analysis data from commercial producers shows mass balances ranging from 984.2 to 988.0 grams per kilogram, with sulfotep levels varying according to specific production methodologies [17]. The formation mechanism involves complex interactions between reaction intermediates and processing conditions that create opportunities for sulfotep generation as a byproduct [29].

Photochemical pathways also contribute to sulfotep formation in chlorpyrifos formulations [29]. Exposure to ultraviolet radiation can induce molecular rearrangements in phosphorothioate structures, leading to sulfotep formation through photolytic mechanisms [29]. These pathways become particularly relevant during storage and handling of chlorpyrifos-containing products under conditions involving light exposure [29].

Catalytic Isomerization of Thiono-Thiolo Configurations

The catalytic isomerization between thiono and thiolo configurations represents a fundamental transformation mechanism in organophosphate chemistry, with direct relevance to sulfotep behavior and related compound reactivity [23]. This isomerization process involves the migration of sulfur atoms between different positions within the phosphorus-containing framework, resulting in distinct chemical and biological properties [23] [24].

The thiono-thiolo rearrangement is characterized as a facile isomerization that can be induced through multiple pathways including thermal activation, photochemical processes, or chemical catalysis [23]. The mechanism involves the exchange of double-bonded sulfur on the phosphorus atom with oxygen atoms present in other molecular positions [23]. This rearrangement has been extensively documented in organophosphate systems and represents a critical factor in understanding the behavior of sulfotep and related compounds [23].

Kinetic analysis reveals that the isomerization process occurs through the formation of pentacoordinated thiophosphorane intermediates [24]. These intermediates are generated under different pH conditions, with protonated forms predominating under acidic conditions and deprotonated forms favoring neutral to basic environments [24]. The stability and reactivity of these intermediates determine the overall rate and selectivity of the isomerization process [24].

The catalytic mechanism involves specific acid or base catalysis depending on the reaction conditions [24]. Under acidic conditions, the monocationic thiophosphorane intermediate can undergo breakdown to both hydrolysis and isomerization products without additional catalytic assistance [24]. In contrast, basic conditions favor hydroxide ion-catalyzed processes that proceed through monoanionic thiophosphorane intermediates [24].

Temperature effects on the isomerization process follow Arrhenius kinetics, with rate constants showing exponential dependence on thermal energy [24]. The activation energies for thiono-thiolo isomerization are typically lower than those required for complete hydrolysis, making the rearrangement a competitive process under many reaction conditions [24]. This temperature sensitivity has practical implications for the stability and behavior of sulfotep during storage and handling [24].

Solvent effects play a crucial role in determining the equilibrium position and rate of thiono-thiolo isomerization [28]. Polar protic solvents tend to stabilize ionic intermediates and facilitate the rearrangement process, while non-polar solvents favor the retention of the original configuration [28]. The choice of solvent system can therefore be used to control the extent and direction of isomerization in practical applications [28].

The isomerization mechanism exhibits stereospecific characteristics, with retention of configuration at phosphorus centers observed in many cases [27]. This stereochemical control is particularly important in systems containing chiral phosphorus centers, where the isomerization can proceed with complete retention of the original stereochemistry [27]. The mechanism involves intramolecular rearrangement pathways that preserve the spatial arrangement of substituents around the phosphorus atom [27].

Catalytic systems for promoting thiono-thiolo isomerization include carboxylic acid amides such as dimethylformamide [27]. These catalysts function through coordination with the phosphorus center, facilitating the migration of sulfur atoms between different molecular positions [27]. The effectiveness of different catalytic systems varies depending on the specific substrate structure and reaction conditions employed [27].

Physical Description

Pale-yellow liquid with a garlic-like odor; [NIOSH]

PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Pale-yellow liquid with a garlic-like odor.

Pale-yellow liquid with a garlic-like odor. [Note: A pesticide that may be absorbed on a solid carrier or mixed in a more flammable liquid.]

Color/Form

Pale yellow mobile liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

136-139 °C @ 2 mm Hg

at 0.2666kPa: 136-139 °C

277-282 °F at 2 mmHg

Decomposes

Flash Point

Heavy Atom Count

Density

1.196 @ 25 °C/4 °C

Relative density (water = 1): 1.2

1.196 (at 77 °F)

(77 °F): 1.20

LogP

log Kow = 3.99

3.99

Odor

Decomposition

DT50 (estimated) 10.7 days (pH 4), 8.2 days (pH 7), 9.1 days (pH 9) (22 °C)

UNII

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Cholinesterase inhibito

Vapor Pressure

0.0002 [mmHg]

1.05X10-4 mm Hg @ 20 °C

Vapor pressure, Pa at 20 °C: 0.0226

0.0002 mmHg

Pictograms

Acute Toxic;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

... Based on what is known about other organophosphates, it is likely to be well absorbed via all routes of exposures, rapidly oxidatively desulfurated to oxon derivatives, and/or hydrolyzed to dimethyl thiophosphoric acid or diethyl phosphoric acids.

Metabolism Metabolites

Wikipedia

Use Classification

Pharmaceuticals

Methods of Manufacturing

Prepn: A.D.F. Toy, J. Am. Chem. Soc. 73, 4670 (1951); G. Schrader, R. Muhlmann, DE 848812 (1952 to Bayer), C.A. 47, 5426a (1953); R. Appel, H. Einig, Z. Anorg. Allgem. Chem. 414, 236 (1975).

Production: O,O-diethyl phosphorochlorothioate (base hydrolysis)

General Manufacturing Information

PARATHION RESISTANCE IN TETRANYCHUS TELARIUS COULD FIRST BE CORRECTED BY SULFOTEPP ... IN GREENHOUSES ... BUT THIS PROGRESSIVELY FAILED ...

/DITHIONE IS/ OF HIGH CONTACT TOXICITY TO A WIDE RANGE OF INSECTS ...

Not marketed in the US or Canada

For more General Manufacturing Information (Complete) data for SULFOTEP (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

EAD Method 1657. The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater by Gas Chromatography. Detection limit = 6.0 ng/l.

OSW Method 8141. Determination of Organophosphorus Compounds by Gas Chromatography Using the Capillary Column Technique. Detection limit = 0.07 ug/l.

OSW Method 8270. Semivolatile Organic Compounds by Gas Chromatography/ Mass Spectrometry (GC/MS): Capillary Column Technique.

FDA Method 232.1. Organophosphorous Residues General Method for Nonfatty Foods Including Acetonitrile Extraction, Water/Acetonitrile Extraction, Aqueous Acetonitrile to Petroleum Ether Transfer, and Florisil Column Cleanup.